2,7-Dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxy-9H-xanthen-9-one
Overview
Description
Scientific Research Applications
CHOxAsH-bis(1,2-ethanedithiol) has a wide range of scientific research applications. It is primarily used as a fluorochrome for staining biological specimens . This compound is also used in the field of chemistry for the synthesis of other fluorescent dyes . In biology, it is used for labeling proteins and studying their localization and dynamics within living cells . In medicine, CHOxAsH-bis(1,2-ethanedithiol) is used for imaging and diagnostic purposes . Additionally, it has industrial applications in the production of fluorescent dyes and other related compounds .
Mechanism of Action
Preparation Methods
The synthesis of CHOxAsH-bis(1,2-ethanedithiol) involves the reaction of fluorescein with arsenic trichloride, followed by the addition of 1,2-ethanedithiol . This process can be carried out in a typical chemistry laboratory, usually taking about 2-3 days . The reaction conditions include the use of a solvent-free environment and the presence of catalytic amounts of H2SO4-silica .
Chemical Reactions Analysis
CHOxAsH-bis(1,2-ethanedithiol) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include arsenic trichloride and 1,2-ethanedithiol . The major products formed from these reactions are fluorescent dyes that can be used for staining biological specimens .
Comparison with Similar Compounds
CHOxAsH-bis(1,2-ethanedithiol) is unique in its ability to form stable complexes with proteins, resulting in high fluorescence intensity . Similar compounds include other xanthene dyes, such as fluorescein and rhodamine . CHOxAsH-bis(1,2-ethanedithiol) has the advantage of being less sensitive to pH changes within the physiological range, making it more suitable for biological applications .
Properties
IUPAC Name |
2,7-dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12As2Cl2O4S4/c20-9-5-7-13(22)8-6-10(21)15(24)12(19-28-3-4-29-19)17(8)25-16(7)11(14(9)23)18-26-1-2-27-18/h5-6,23-24H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPIZYPODSGJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C3C(=CC(=C2O)Cl)C(=O)C4=CC(=C(C(=C4O3)[As]5SCCS5)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12As2Cl2O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319286 | |
Record name | 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439791-19-2 | |
Record name | 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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